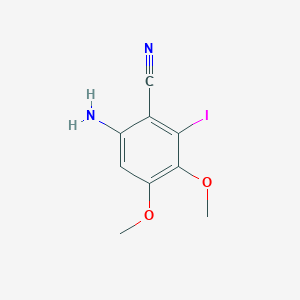
6-Amino-2-iodo-3,4-dimethoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-iodo-3,4-dimethoxybenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H9IN2O2 and its molecular weight is 304.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
6-Amino-2-iodo-3,4-dimethoxybenzonitrile serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly valuable in:
- Pharmaceutical Development : Used as a precursor for active pharmaceutical ingredients due to its ability to undergo various chemical transformations.
- Agrochemicals : Its reactivity allows for the synthesis of compounds with potential agricultural applications.
Research has indicated that this compound exhibits significant biological activities:
-
Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cell lines. The presence of the amino and methoxy groups plays a crucial role in its mechanism of action, influencing pathways involving caspase activation and poly(ADP-ribose) polymerase cleavage.
Cell Line IC50 (µM) Mechanism of Action A549 (Lung cancer) 5.2 Induction of apoptosis HeLa (Cervical cancer) 4.8 Caspase activation
Medicinal Chemistry
The compound is under investigation for its potential therapeutic uses:
-
Drug Development : Ongoing research focuses on its role as a precursor in synthesizing new drugs targeting various diseases .
- Mechanism Exploration : Interaction studies have demonstrated binding affinity to proteins involved in cell signaling and apoptosis pathways, which is critical for understanding its therapeutic potential.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell growth through apoptosis induction.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis methods for this compound to enhance yield and efficiency. Various synthetic routes were explored, emphasizing the importance of reaction conditions and reagent selection.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-2-methoxybenzonitrile | Contains an amino group and a methoxy group | Lacks iodine; less reactive than the target compound |
| 4-Iodoaniline | Contains an iodine atom but no methoxy groups | Lacks nitrile functionality; different reactivity |
| 3,4-Dimethoxyaniline | Contains two methoxy groups | Lacks iodine; primarily used in dye synthesis |
The presence of both iodine and nitrile functional groups in this compound enhances its reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
192869-24-2 |
|---|---|
Formule moléculaire |
C9H9IN2O2 |
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
6-amino-2-iodo-3,4-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H9IN2O2/c1-13-7-3-6(12)5(4-11)8(10)9(7)14-2/h3H,12H2,1-2H3 |
Clé InChI |
LFSYMBZTFIVRSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)N)C#N)I)OC |
SMILES canonique |
COC1=C(C(=C(C(=C1)N)C#N)I)OC |
Synonymes |
6-AMINO-2-IODO-3,4-DIMETHOXYBENZONITRILE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















